Isoxsuprine

Übersicht

Beschreibung

Isoxsuprine is a beta-adrenergic agonist that primarily functions as a vasodilator. It is used in the treatment of various vascular conditions, including cerebrovascular insufficiency, peripheral vascular disease, and Raynaud’s phenomenon . This compound causes direct relaxation of uterine and vascular smooth muscle, making it useful in the management of premature labor .

Vorbereitungsmethoden

Isoxsuprine can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with 1-methyl-2-phenoxyethylamine under specific conditions to form the desired product . The industrial production of this compound hydrochloride involves a series of steps including crystallization and purification to ensure the compound’s stability and efficacy .

Analyse Chemischer Reaktionen

Isoxsuprine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tocolytic Agent in Obstetrics

Mechanism of Action

Isoxsuprine acts as a β2-adrenergic agonist, leading to relaxation of uterine smooth muscle. This property makes it effective in managing preterm labor by delaying contractions.

Clinical Studies

- A prospective study involving 50 patients with preterm labor demonstrated that this compound effectively achieved uterine quiescence within 24 hours. The mean gestational age at delivery was 39.8 weeks, with normal pregnancy outcomes reported .

- A systematic review of 25 studies with over 2,100 women indicated that this compound had a beneficial effect in 77.3% of cases at risk of abortion and 89% at risk of premature delivery .

Adverse Effects

Common side effects include maternal tachycardia and vomiting, which were manageable with dose adjustments. The incidence of adverse events was reported at approximately 21% across various studies .

Neuroprotective Applications

Stroke Therapy

Recent research has identified this compound hydrochloride as a potential neuroprotectant in stroke therapy. In vitro studies showed that this compound significantly reduced infarct volume in animal models of transient focal ischemia, indicating its efficacy in protecting neurons during ischemic events .

Mechanism of Action

this compound functions as an NR2B subtype-selective N-methyl-D-aspartate receptor antagonist, which helps mitigate excitotoxic damage during ischemia. Its administration post-reoxygenation did not diminish its protective effects, suggesting a favorable therapeutic window .

Vascular Applications

Peripheral Vascular Disease

this compound has been historically used to treat peripheral vascular disease due to its vasodilatory effects. It promotes blood flow by relaxing vascular smooth muscle, thereby alleviating symptoms associated with conditions like Raynaud's phenomenon and cerebrovascular insufficiency .

Research Findings

Studies have demonstrated that this compound induces significant vasodilation through multiple mechanisms, including activation of ATP-sensitive potassium channels and increased levels of hydrogen sulfide in vascular tissues . This dual mechanism enhances its therapeutic profile for cardiovascular applications.

Data Summary

Wirkmechanismus

Isoxsuprine exerts its effects by stimulating beta-adrenergic receptors, leading to the relaxation of vascular and uterine smooth muscle . This action increases blood flow to skeletal muscles and reduces peripheral vascular resistance . The compound also activates the NO/cGMP and H2S/KATP pathways, contributing to its vasodilatory effects .

Vergleich Mit ähnlichen Verbindungen

Isoxsuprine is often compared with other vasodilators such as amlodipine and nifedipine. Unlike these calcium channel blockers, this compound primarily acts through beta-adrenergic stimulation . This unique mechanism makes it particularly effective in conditions where beta-adrenergic agonism is beneficial. Similar compounds include:

Amlodipine: A calcium channel blocker used for hypertension and angina.

Nifedipine: Another calcium channel blocker used for vasospastic angina.

This compound’s distinct mechanism of action and its specific applications in treating premature labor and peripheral vascular diseases highlight its uniqueness among vasodilators.

Biologische Aktivität

Isoxsuprine is a beta-adrenergic agonist primarily used as a tocolytic agent to manage premature labor and as a peripheral vasodilator in various vascular conditions. This article delves into its biological activity, pharmacokinetics, therapeutic applications, and associated clinical findings.

This compound hydrochloride, chemically known as 1-(4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)-1-propanol, has a molecular formula of C₁₅H₁₉N₃O₃ and a CAS number of 395-28-8. It acts primarily by stimulating beta-adrenergic receptors, leading to:

- Vasodilation : this compound preferentially dilates peripheral blood vessels, particularly those supplying skeletal muscles, thus improving blood flow in conditions like Raynaud's disease and peripheral vascular disease.

- Uterine Relaxation : As a tocolytic agent, it relaxes uterine smooth muscle, helping to prevent premature contractions during pregnancy.

Pharmacokinetics

A study evaluated the pharmacokinetics of this compound administered orally and intramuscularly (i.m.) in healthy volunteers. Key findings include:

- Absorption : The oral bioavailability was approximately 51%, with sustained release characteristics indicating zero-order kinetics.

- Half-Life : The half-life was around 2.2 hours post i.m. administration and approximately 10 hours following oral dosing.

- Distribution : The volume of distribution for the free drug was significantly higher than that for the total this compound, suggesting effective tissue penetration .

Clinical Efficacy

This compound has been extensively studied for its efficacy in managing preterm labor and other obstetric complications. A systematic review indicated:

- Success Rates : this compound demonstrated a success rate of 92% in preventing preterm delivery compared to 44.4% with placebo (p < 0.001). It was effective in 89% of cases at risk for premature delivery and 92.5% for those at risk of abortion .

Case Studies

- Comparative Study with Nifedipine :

- Neuroprotective Effects :

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

- Common Side Effects :

Summary Table of Clinical Findings

| Study Aspect | This compound Findings | Nifedipine Findings |

|---|---|---|

| Success Rate | 76%-92% (varies by study) | 100% |

| Tachycardia | ~50% | ~72% |

| Hypotension | ~36% | ~20% |

| Other Side Effects | Headache, nausea, flushing | Headache, flushing |

Eigenschaften

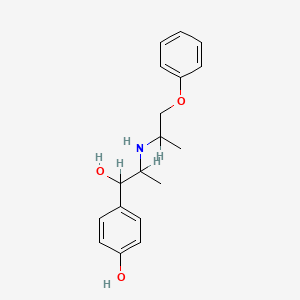

IUPAC Name |

4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUKKTUHUDJSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023178 | |

| Record name | Isoxsuprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-28-8 | |

| Record name | Isoxsuprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxsuprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxsuprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.